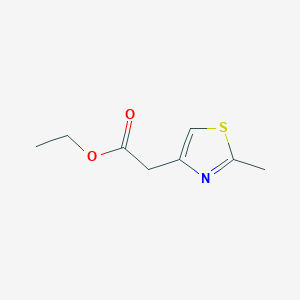

![molecular formula C13H15N3O3S B1300762 [4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 333313-05-6](/img/structure/B1300762.png)

[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid," is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as biologically active substances.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One such method is the "click chemistry" approach, which involves the reaction of organic azides with terminal alkynes to form 1,2,3-triazoles . Another method includes the treatment of ethyl diazoacetate with aryl imines in the presence of a base, leading to fully substituted 1,2,3-triazoles . Additionally, the synthesis of acetonitrilothio-1,2,4-triazoles has been reported through the alkylation of 5-substituted 3-thio-1,2,4-triazoles with halogenonitriles . These methods demonstrate the versatility in synthesizing triazole derivatives, which can be further modified to obtain the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to alter the compound's properties. Theoretical studies, including density functional theory (DFT) calculations, can be used to optimize the structure and predict various spectroscopic data such as NMR and IR spectra . These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compounds.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a range of chemical reactions due to the presence of reactive functional groups. For instance, the carboxy group present in some triazole derivatives can be transformed into other functional groups, expanding the chemical versatility of these compounds . The thioacetic acid moiety in the compound of interest suggests potential reactivity that could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as their acid-base characteristics, are influenced by the nature and position of substituents on the triazole ring . The ionization constants (pKa) of these compounds can be determined through potentiometric titration, providing insights into their behavior in different pH environments, which is crucial for their potential oral administration and absorption in the stomach . The solubility, melting point, and stability of these compounds are also important parameters that can be studied to understand their suitability for drug development.

Scientific Research Applications

Pharmaceutical Research

1,2,4-Triazole derivatives, including compounds structurally related to [4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid, have been extensively studied for their potential therapeutic applications. Their diverse biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, make them significant in the development of new drugs. For instance, a review on the biological features of new 1,2,4-triazole derivatives highlights the synthesis of biologically active substances among these compounds, demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, which could be relevant to the derivatives of the compound (Ohloblina, 2022).

Material Science

The application of 1,2,4-triazole derivatives extends into material science, where their unique properties are utilized in the development of new materials. Their ability to form various chemical bonds and interact with different substrates makes them suitable for creating advanced materials with specific characteristics, including enhanced stability and performance under different conditions.

Environmental Studies

In environmental studies, the degradation pathways and biotoxicity of compounds similar to [4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid are of interest. Research on the degradation of acetaminophen by advanced oxidation processes, for example, provides insights into the environmental fate of pharmaceuticals and related organic compounds. This research may inform the development of methods to mitigate the impact of such compounds on ecosystems, highlighting the importance of understanding their degradation pathways and by-products (Qutob et al., 2022).

Safety And Hazards

As with all chemicals, safety is paramount. While I couldn’t find specific safety data for your compound, it’s important to handle all chemicals with care, following standard safety procedures. Some chemicals, for example, can be harmful if swallowed or cause serious eye irritation3.

Future Directions

The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance1. Further investigations on this scaffold could harness its optimum antibacterial potential1.

properties

IUPAC Name |

2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-3-16-12(9-6-4-5-7-10(9)19-2)14-15-13(16)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIVNJTVRDVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)